molecular formula C18H15NO5 B2858208 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid CAS No. 874466-56-5

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid

Cat. No.: B2858208
CAS No.: 874466-56-5
M. Wt: 325.32
InChI Key: WDMCPYVYRCXGAA-UHFFFAOYSA-N
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Description

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid is a synthetic organic compound characterized by an isochroman-1-one core fused with a phenylacetic acid moiety via a carboxamide linkage.

Properties

IUPAC Name

2-[4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)15-10-12-3-1-2-4-14(12)18(23)24-15/h1-8,15H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMCPYVYRCXGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Carboxamido Group: The carboxamido group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of Phenylacetic Acid Moiety: The final step involves the attachment of the phenylacetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid and related compounds:

Compound Name Core Structure Key Functional Groups Pharmacological Relevance
Target Compound: this compound Isochroman-1-one Carboxamide, acetic acid Potential intermediate or bioactive agent (inferred from analogs)
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid Furochromen Methoxyphenyl, acetic acid Anticancer or antimicrobial (furochromen derivatives commonly studied)
4-(1,2,4-Triazol-4-yl)phenylacetic Acid Triazole Triazole, acetic acid Coordination chemistry, photoluminescence (e.g., Cd(II) complexes)
2-[3-(4-Fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic Acid Furochromen Fluorophenyl, acetic acid Enhanced metabolic stability (fluorine substituent)
(S)-(2-Oxo-4-phenyl-1,3-oxazolidin-3-yl)acetic Acid Oxazolidinone Oxazolidinone, acetic acid Stereospecific activity (S-configuration critical for target binding)
2-(4-Ethylphenyl)-2-oxoacetic Acid Phenylacetic acid Ethylphenyl, oxo group Synthetic intermediate (high-yield routes: 89.9% and 45.0%)

Physicochemical and Crystallographic Properties

  • Crystallinity : The triazole derivative (4-(1,2,4-triazol-4-yl)phenylacetic acid) exhibits high crystallinity, as evidenced by θmax = 27.5° and Rint = 0.019 in its crystal structure . This contrasts with the target compound’s isochroman core, which may adopt different packing modes due to its fused ring system.
  • Solubility : The methoxy group in the furochromen analog likely enhances lipophilicity, whereas the fluorophenyl group in ’s compound balances electronegativity and metabolic stability. The target compound’s carboxamide group may improve aqueous solubility compared to purely aromatic analogs.

Biological Activity

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.30 g/mol

The biological activity of this compound may involve various mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, affecting the synthesis or degradation of critical biomolecules.
  • Receptor Binding : It could interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of phenylacetic acid exhibit significant antimicrobial properties. For instance, phenylacetic acid has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting protein synthesis .

CompoundTarget BacteriaIC50 (mg/mL)
This compoundAgrobacterium tumefaciensTBD
Phenylacetic AcidA. tumefaciens0.8038

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Case Studies

  • Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial efficacy of phenylacetic acid derivatives against plant pathogens such as Ralstonia solanacearum and Alternaria alternata. The results indicated that these compounds could reduce pathogen viability significantly, suggesting potential agricultural applications .
  • In Vivo Toxicity Assessment
    • Another study assessed the toxicity of phenylacetic acid derivatives in CD-1 mice, comparing their pharmacokinetics and toxicodynamics. The findings suggested that while some derivatives exhibited low toxicity, others showed adverse effects at higher concentrations .

Research Findings

Research has consistently highlighted the biological relevance of phenylacetic acid derivatives:

  • Antibacterial Mechanism : A detailed investigation into the mechanism revealed that phenylacetic acid disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .
  • Metabolic Pathways : The compound is metabolized through pathways involving sulfotransferase enzymes, which are crucial for its biological activity and detoxification processes in vivo .

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